Bisphenol B

Übersicht

Beschreibung

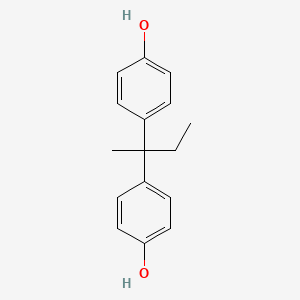

Bisphenol B is a chemical compound belonging to the bisphenol family, which are industrial chemicals related to diphenylmethane. This compound is characterized by two hydroxyphenyl functional groups linked by a methylene bridge. It is primarily used in the production of plastics and epoxy resins .

Wissenschaftliche Forschungsanwendungen

Bisphenol B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Monomer bei der Synthese von Polycarbonatkunststoffen und Epoxidharzen verwendet.

Biologie: this compound wird auf seine endokrinen Disruptor-Eigenschaften und seine Auswirkungen auf biologische Systeme untersucht.

Medizin: Es werden Forschungsarbeiten zu seinen potenziellen Auswirkungen auf die Gesundheit und seiner Rolle als endokriner Disruptor durchgeführt.

Industrie: This compound wird bei der Herstellung verschiedener Konsumgüter verwendet, darunter Lebensmittelbehälter, Wasserflaschen und Thermopapier

Wirkmechanismus

This compound entfaltet seine Wirkung durch Interaktion mit verschiedenen molekularen Zielstrukturen und -pfaden:

Endokrine Disruption: this compound ahmt die Struktur natürlicher Hormone nach, wodurch es an Hormonrezeptoren wie Östrogenrezeptoren binden kann.

Bindung an Proteine: This compound kann an Proteine wie Transthyretin binden und deren Funktion beeinflussen, was zu Veränderungen in physiologischen Prozessen führt.

Signaltransduktionswege: Es kann verschiedene Signalwege aktivieren oder hemmen, darunter diejenigen, die an Zellwachstum, -differenzierung und -stoffwechsel beteiligt sind.

Wirkmechanismus

Target of Action

Bisphenol B (BPB) primarily targets the endocrine system, specifically hormone receptors . It has been found to interact with estrogen receptors, androgen receptors, and thyroid protein . BPB also affects testicular cells, including Sertoli, Leydig, and germ cells, which play crucial roles in male reproductive function . In addition, it impacts human primary adipocytes .

Mode of Action

BPB acts as an endocrine-disrupting chemical (EDC), which can act as agonists or antagonists of hormone receptors . It can bind to and activate estrogen receptors, leading to increased production of estrogens . It also competes with thyroxine for binding to thyroid protein, disrupting the normal physiological activity of the thyroid system . In testicular cells, BPB can induce apoptosis, DNA damage, disrupt intercommunication among cells, cause mitochondrial damage, disrupt tight junctions, and arrest proliferation .

Biochemical Pathways

BPB affects several biochemical pathways. It can disrupt the normal development of gonads and gametogenesis, fertilization, and the subsequent development of embryos . It also induces oxidative stress, disrupts daily sperm production, and damages DNA in rat spermatozoa . BPB exposure increases oxidative damage and suppresses the expression of genes critical for early neurological and cardiovascular development .

Pharmacokinetics (ADME Properties)

It is known that glucuronidation is a major elimination process that converts bisphenols to hydrophilic molecules that are excreted in the urine . BPB is also more hydrophobic than BPA and binds with estrogen receptor with more affinity .

Result of Action

BPB exposure can lead to a variety of molecular and cellular effects. It can induce developmental toxicity in zebrafish via oxidative stress . It disrupts mouse oocyte meiotic maturation in vitro by affecting spindle assembly and chromosome alignment . BPB exposure can also increase oxidative damage and suppress the expression of genes critical for early neurological and cardiovascular development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BPB. It has been detected in a variety of environmental media and has been associated with endocrine-disrupting effects . The effects of exposure to BPB could be cumulated with those of other bisphenols with similar properties, such as bisphenols A and S, to which humans and the environment may also be exposed . The reduced removal effectiveness in comparison with the synthetic solutions might be due to the existence of other non-targeted organic pollutants as well as the harsh environment of natural wastewater .

Biochemische Analyse

Biochemical Properties

Bisphenol B has been found to interact with various enzymes, proteins, and other biomolecules, thereby influencing biochemical reactions . It has been reported to exhibit endocrine-disrupting properties, similar to BPA

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been reported to induce developmental toxicity in zebrafish via oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with nuclear receptors . It can affect the normal function of these receptors, thereby influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . Studies have shown that this compound can have significant long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models . Some studies have reported threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and can influence its localization or accumulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bisphenol B wird durch die Kondensationsreaktion von Phenol und Butanon synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators wie Salzsäure. Der Prozess umfasst die folgenden Schritte:

Mischen von Phenol und Butanon: Die Reaktanten werden in einem Reaktionsgefäß gemischt.

Zugabe eines sauren Katalysators: Salzsäure wird zugesetzt, um die Reaktion zu katalysieren.

Erhitzen: Das Gemisch wird erhitzt, um die Kondensationsreaktion zu erleichtern.

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Herstellung von this compound einem ähnlichen Prozess, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und fortschrittliche Reinigungstechniken werden eingesetzt, um die effiziente Produktion von this compound zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bisphenol B durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Chinonen oxidiert werden.

Reduktion: Es kann zu Hydrochinonen reduziert werden.

Substitution: This compound kann elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Halogenierung und Nitrierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierung kann unter Verwendung von Halogenen wie Chlor oder Brom in Gegenwart eines Katalysators durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone

Reduktion: Hydrochinone

Substitution: Halogenierte Bisphenol-B-Derivate

Vergleich Mit ähnlichen Verbindungen

Bisphenol B ähnelt anderen Bisphenolen, wie z. B. Bisphenol A, Bisphenol S und Bisphenol F. Es weist jedoch einzigartige Eigenschaften auf, die es von diesen Verbindungen unterscheiden:

Bisphenol A: Weit verbreitet bei der Herstellung von Polycarbonatkunststoffen und Epoxidharzen. This compound hat eine ähnliche Struktur, aber unterschiedliche Reaktivitäts- und Toxizitätsprofile.

Bisphenol S: Wird in einigen Anwendungen als Ersatz für Bisphenol A eingesetzt. This compound hat unterschiedliche chemische Eigenschaften und Anwendungen.

Bisphenol F: Wird bei der Herstellung von Phenolharzen verwendet. .

Liste ähnlicher Verbindungen

- Bisphenol A

- Bisphenol S

- Bisphenol F

- Bisphenol AP

- Bisphenol AF

- Bisphenol BP

- Bisphenol C

- Bisphenol E

- Bisphenol G

- Bisphenol M

- Bisphenol PH

- Bisphenol TMC

- Bisphenol Z

Eigenschaften

IUPAC Name |

4-[2-(4-hydroxyphenyl)butan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVITOHKHWFJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022442 | |

| Record name | Bisphenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Approximate solubility per 100 g: water <0.1 g, Approximate solubility per 100 g: acetone 266 g; benzene 2.3 g; carbon tetrachloride <0.1 g; ether 133 g; methanol 166 g; V.M.P. naphtha <0.1 g | |

| Record name | Bisphenol B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystal or tan granules | |

CAS No. |

77-40-7 | |

| Record name | Bisphenol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1-methylpropylidene)bisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RC731TJJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120.5 °C | |

| Record name | Bisphenol B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bisphenol B (2,2-Bis(4-hydroxyphenyl)butane) compare to Bisphenol A (2,2-Bis(4-hydroxyphenyl)propane) in terms of estrogenic activity?

A: Both in vitro and in vivo studies indicate that this compound can exert similar or even greater estrogenic activity compared to Bisphenol A. [] Studies show that this compound can bind to and activate estrogen receptors, leading to downstream effects such as cell proliferation and gene expression changes. [, ]

Q2: What are the specific effects of this compound on male reproductive health?

A: Studies in rats have shown that exposure to this compound can lead to alterations in spermatogenesis, including lower testis weight, altered sperm parameters, and decreased height of seminiferous tubules. [] In zebrafish, this compound exposure resulted in lower egg production, hatching rate, and viability. [] These effects are likely mediated through this compound’s ability to decrease testosterone production and exert estrogenic activity. [, ]

Q3: Does this compound induce oxidative stress and DNA damage?

A: Yes, research indicates that this compound can induce oxidative stress and DNA damage in rat spermatozoa, particularly at higher concentrations. [] In vitro studies showed increased DNA fragmentation and reactive oxygen species (ROS) formation in sperm cells exposed to this compound. [] Similarly, in vivo studies demonstrated DNA damage in the higher dose groups of rats exposed to this compound for 28 days. []

Q4: What is the evidence for the classification of this compound as an endocrine-disrupting chemical?

A: According to the World Health Organization (WHO) definition, an endocrine-disrupting chemical demonstrates a) adverse effects, b) endocrine activity, and c) plausible mechanistic links between the observed endocrine activity and adverse effects. Subchronic studies have reported adverse effects of this compound on reproductive function in rats and zebrafish. [] Mechanistic studies show this compound can decrease testosterone production and exhibit estrogenic activity, potentially explaining the observed reproductive impairments. [] This evidence supports the classification of this compound as an endocrine disruptor.

Q5: How does this compound affect mitochondrial activity?

A: Research on human adrenocortical carcinoma cells reveals that this compound can affect mitochondrial activity, potentially through mechanisms involving oxidative phosphorylation uncoupling and oxidative stress. [, ] This can lead to both hyperstimulation and inhibition of cellular respiration depending on the concentration and duration of exposure. []

Q6: What are the long-term effects of prenatal exposure to this compound in rats?

A: Prenatal exposure to this compound through drinking water in rats has been linked to alterations in the male offspring's reproductive system development, including changes in antioxidant enzyme levels, plasma testosterone and estrogen concentrations, and histological changes in the testes and epididymis. []

Q7: How is this compound metabolized in living organisms?

A: Studies using rat liver S9 fractions have shown that this compound undergoes metabolic activation, increasing its estrogenic activity. [] The primary metabolic pathway involves the formation of an isobutenylphenol dimer through a radical recombination mechanism. [] In plants, such as carrot cells, this compound is metabolized through glycosylation, methoxylation, and conjugation. []

Q8: Does the structure of this compound influence its biotransformation?

A: Yes, the structure of this compound, particularly the substituent groups on the bisphenol framework, influences its biotransformation. [] The presence of electron-withdrawing or electron-donating groups can affect the electronic cloud distribution of the phenolic hydroxyl groups, impacting their oxidation by enzymes like tyrosinase. []

Q9: What analytical techniques are commonly used to detect and quantify this compound in various matrices?

A9: Several analytical methods have been developed for the determination of this compound in different matrices, including:

Q10: How effective are current analytical methods in detecting this compound in complex matrices?

A: Advanced techniques like LC-MS/MS and GC-MS have proven effective in detecting and quantifying trace amounts of this compound even in complex matrices like indoor dust, food, and environmental samples. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate measurement of this compound levels for risk assessment and monitoring purposes.

Q11: What is this compound's role in the development of polymers?

A: this compound is used in the synthesis of acetylene-terminated benzoxazine monomers, which can polymerize to form thermosets with high thermal stability and adhesive strength. [] The presence of ethynyl groups in the this compound-derived monomer accelerates the ring-opening polymerization, leading to a lower curing temperature and improved properties compared to traditional benzoxazine polymers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.